molecular formula C15H11ClN2O B1349165 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde CAS No. 537010-38-1

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

Cat. No. B1349165
M. Wt: 270.71 g/mol
InChI Key: QZKDANOPKUEJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole is a type of organic compound that’s made up of fused benzene and imidazole rings . It’s a heterocyclic aromatic compound, meaning it contains atoms of at least two different elements in its ring structure. Benzimidazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring structure containing a benzene ring and an imidazole ring . The presence of nitrogen in the imidazole ring can allow for various interactions and reactivity.


Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions due to the presence of the imidazole ring. For example, they can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Benzimidazoles are generally stable compounds. They are aromatic and heterocyclic, and they can participate in pi stacking due to the conjugated pi system in their structure .

Scientific Research Applications

1. Antimicrobial Activity

  • Summary of Application : This compound has been used in the synthesis of N-benzylbenzimidazole silver (I) complexes, which have been evaluated for their antimicrobial activities against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and the fungal strains Candida albicans and Candida glabrata .
  • Methods of Application : The N-benzylbenzimidazole silver (I) complexes were synthesized and characterized by FT-IR, 1H, 13C {1H} NMR spectroscopy, and elemental analysis . The antimicrobial activities of these complexes were then evaluated .
  • Results or Outcomes : The results indicated that N-alkylbenzimidazole silver (I) complexes exhibited good antimicrobial activity compared to N-alkylbenzimidazole derivatives . Especially, complex 2e presented perfect antimicrobial activity than the other complexes .

2. Inhibition of 1-deoxy-D-xylulose 5-phosphate synthase (DXS)

  • Summary of Application : N-(2-Chlorobenzyl)-substituted hydroxamate, readily produced by hydrolysis of ketoclomazone, was identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM .
  • Methods of Application : The compound was produced by hydrolysis of ketoclomazone and its inhibitory effect on DXS was evaluated .
  • Results or Outcomes : The compound inhibited the growth of Haemophilus influenzae .

Safety And Hazards

The safety and hazards of a specific benzimidazole derivative would depend on its specific structure. Some benzimidazole derivatives can be harmful if swallowed or inhaled, and they can cause skin and eye irritation .

Future Directions

Benzimidazoles are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new benzimidazole derivatives with improved activity and safety profiles .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKDANOPKUEJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360198
Record name 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

CAS RN

537010-38-1
Record name 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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